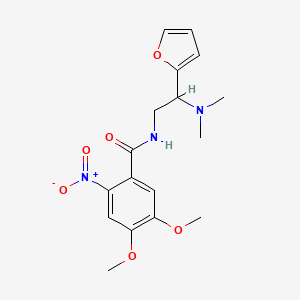

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide, also known as DMFEN, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Reductive Chemistry and Cytotoxicity

- The novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide is studied for its selective toxicity towards hypoxic cells, facilitated by the enzymatic reduction of one of its nitro groups. The reduction chemistry of this compound is explored to understand the toxic products generated from it by hypoxic tumor cells, aiding in cancer research (Palmer et al., 1995).

Structural Elucidation

- An investigation into unusual police exhibits led to the structural elucidation of dimethpramide, also known as dimetcarb, through molecular spectroscopic examination. This study highlights the importance of advanced analytical techniques in identifying unknown substances (Dawson et al., 1995).

Synthesis and Hypoxic Cell Cytotoxicity

- Research on the synthesis and hypoxic cell cytotoxicity of regioisomers of a hypoxia-selective cytotoxin reveals insights into the development of novel antitumor agents. Such studies contribute to the understanding of how structural variations can influence the therapeutic potential of compounds in targeting hypoxic tumor cells (Palmer et al., 1996).

Novel Polymer Synthesis

- The synthesis and characterization of a novel cationic polymer that can switch to a zwitterionic form upon light irradiation demonstrates innovative applications in drug delivery and biomaterials. This polymer's ability to condense and release double-strand DNA is particularly relevant for gene therapy (Sobolčiak et al., 2013).

Antimicrobial and Antioxidant Activity

- Furan-carboxamide derivatives are explored as novel inhibitors of the lethal H5N1 influenza A virus. The systematic study of structure-activity relationships in these compounds provides valuable insights into designing effective antiviral agents (Yongshi et al., 2017).

properties

IUPAC Name |

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4,5-dimethoxy-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O6/c1-19(2)13(14-6-5-7-26-14)10-18-17(21)11-8-15(24-3)16(25-4)9-12(11)20(22)23/h5-9,13H,10H2,1-4H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDBKGUDWWMRIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-Aminohexyl)-2-[6-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-4-oxoquinazolin-3-yl]acetamide;hydrochloride](/img/structure/B2755998.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2756000.png)

![N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2756013.png)